Cas no 1807147-76-7 (3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid)
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
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- Inchi: 1S/C8H5BrF3NO3/c9-6-4(7(14)15)1-3(2-5(6)13)16-8(10,11)12/h1-2H,13H2,(H,14,15)
- InChI Key: UYHGUVCNGQKSRJ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1C(=O)O)OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 274
- XLogP3: 2.6
- Topological Polar Surface Area: 72.6
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003895-250mg |
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid |
1807147-76-7 | 97% | 250mg |
480.00 USD | 2021-07-04 | |
| Alichem | A013003895-500mg |
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid |
1807147-76-7 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
| Alichem | A013003895-1g |
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid |
1807147-76-7 | 97% | 1g |
1,475.10 USD | 2021-07-04 |
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid
Comprehensive Overview of 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 1807147-76-7): Properties, Applications, and Industry Insights
3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 1807147-76-7) is a specialized organic compound with a unique molecular structure, combining amino, bromo, and trifluoromethoxy functional groups. This benzoic acid derivative has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups makes it a versatile intermediate for designing compounds with tailored properties.
In recent years, the demand for fluorinated compounds like 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid has surged, driven by their enhanced metabolic stability and lipophilicity—key traits for drug development. Researchers frequently search for "trifluoromethoxy group benefits" or "halogenated benzoic acid applications," reflecting industry interest in optimizing molecular performance. This compound’s bromo-substitution further enables selective cross-coupling reactions, a hot topic in modern medicinal chemistry.
The synthesis of CAS 1807147-76-7 typically involves multi-step processes, including bromination and amination of precursor benzoic acids. Analytical techniques such as HPLC and NMR spectroscopy are critical for purity verification, addressing common queries like "how to characterize trifluoromethoxy compounds." Its solid-state properties, including melting point and solubility, are meticulously documented to meet Good Manufacturing Practice (GMP) standards, a priority for contract research organizations (CROs).
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing liquid crystals and polymeric coatings. The trifluoromethoxy moiety contributes to thermal stability, a feature highlighted in searches such as "heat-resistant organic materials." Environmental considerations also play a role; studies on "green chemistry approaches for halogenated compounds" align with the industry’s shift toward sustainable synthesis.
Regulatory compliance for 3-Amino-2-bromo-5-(trifluoromethoxy)benzoic acid adheres to global guidelines like REACH and FDA frameworks. Suppliers often emphasize "high-purity intermediates" and "scalable synthesis" to cater to drug discovery pipelines. With the rise of AI-driven molecular design, this compound’s data-rich profile supports machine learning models predicting structure-activity relationships (SAR).
In summary, CAS 1807147-76-7 exemplifies the intersection of innovation and utility in fine chemicals. Its multifaceted applications—from preclinical research to advanced materials—underscore its value in addressing contemporary challenges like targeted therapy development and functional material engineering. As research evolves, this compound will likely remain a focal point for interdisciplinary advancements.
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